molecular formula C15H19NO4S B2859544 N-((2,5-dimethylfuran-3-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide CAS No. 1797578-97-2

N-((2,5-dimethylfuran-3-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide

Cat. No.: B2859544
CAS No.: 1797578-97-2
M. Wt: 309.38
InChI Key: WFVAUZRGBQNDBU-UHFFFAOYSA-N
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Description

N-((2,5-Dimethylfuran-3-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide is a benzenesulfonamide derivative featuring a 4-methoxy-3-methyl-substituted aromatic ring linked via a sulfonamide group to a 2,5-dimethylfuran-3-ylmethyl moiety. This compound combines a sulfonamide pharmacophore with a heterocyclic furan system, which may influence its physicochemical properties and biological activity. The sulfonamide group contributes hydrogen-bonding capacity and acidity (pKa ~10–11), while the methoxy and methyl groups enhance lipophilicity and modulate electronic effects on the benzene ring .

Properties

IUPAC Name

N-[(2,5-dimethylfuran-3-yl)methyl]-4-methoxy-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4S/c1-10-7-14(5-6-15(10)19-4)21(17,18)16-9-13-8-11(2)20-12(13)3/h5-8,16H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVAUZRGBQNDBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNS(=O)(=O)C2=CC(=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound is compared below with three structurally related sulfonamides and heterocyclic derivatives:

Compound Key Structural Features Hydrogen-Bonding Capacity Lipophilicity (LogP) Melting Point (°C)
Target Compound 4-methoxy-3-methylbenzenesulfonamide + 2,5-dimethylfuran-3-ylmethyl 2 donors (NH, OH), 4 acceptors Estimated 2.8–3.2 Not reported
4-Methoxybenzenesulfonamide Unsubstituted benzenesulfonamide with 4-methoxy group 2 donors (NH), 3 acceptors ~1.5 150–152
N-(Thiophen-2-ylmethyl)-3-methylbenzenesulfonamide 3-methylbenzenesulfonamide + thiophen-2-ylmethyl 2 donors (NH), 3 acceptors ~2.9 130–132
3-(2,5-Dimethylfuran-3-yl)-1H-pyrazol-5-ol–ethyl 3-(propan-2-ylidene)carbazate Pyrazole-furan hybrid with carbazate group (non-sulfonamide) 4 donors (NH, OH), 5 acceptors ~1.7 198–200

Key Observations :

  • The target compound’s dimethylfuran group increases lipophilicity compared to simpler sulfonamides (e.g., 4-methoxybenzenesulfonamide). This may enhance membrane permeability but reduce aqueous solubility.
  • Replacing the furan with thiophen-2-ylmethyl (as in N-(thiophen-2-ylmethyl)-3-methylbenzenesulfonamide) slightly alters π-π interactions due to sulfur’s polarizability but maintains similar hydrogen-bonding profiles.
  • Pyrazole-containing analogs (e.g., ’s compound) exhibit higher hydrogen-bonding capacity and melting points, attributed to their extended hydrogen-bond networks (e.g., O–H···N and N–H···O motifs) .

Crystallographic and Stability Comparisons

  • The dimethylfuran group in the target compound likely adopts a planar conformation, as seen in ’s furan-pyrazole hybrid, where the furan ring deviates by only 0.003 Å from planarity . This rigidity may stabilize crystal packing via weak C–H···π or π-π interactions.
  • Unlike ’s compound, which forms R22(8) hydrogen-bonded dimers, the target compound’s sulfonamide group may favor linear chains (N–H···O=S) or bifurcated interactions, depending on substituent steric effects.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-((2,5-dimethylfuran-3-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of this sulfonamide derivative likely involves multi-step organic reactions, such as sulfonylation of an amine intermediate with a substituted benzenesulfonyl chloride. For example, similar compounds (e.g., ) utilize reagents like trifluoromethoxybenzoyl chloride and bases (e.g., triethylamine) for amidation. Key optimization parameters include:

  • Temperature : Controlled heating (e.g., 60–80°C) to minimize side reactions.

  • Solvent : Polar aprotic solvents (e.g., dichloromethane) to enhance reactivity .

  • Catalysts : Acid or base catalysts to accelerate specific steps, such as nucleophilic substitution .

  • Purification : Column chromatography (silica gel) or recrystallization for high purity .

    • Data Table : Common Reaction Conditions for Sulfonamide Synthesis
StepReagents/ConditionsYield Optimization Strategy
AmidationSulfonyl chloride, Et₃N, DCM, 25°CSlow addition of reagents to control exothermicity
CyclizationK₂CO₃, DMF, 80°CInert atmosphere (N₂) to prevent oxidation

Q. Which analytical techniques are most effective for confirming the structure and purity of this sulfonamide derivative?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm connectivity of the dimethylfuran and benzenesulfonamide moieties. For example, aromatic protons in the 6.5–8.0 ppm range and methoxy groups at ~3.8 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ expected for C₁₆H₂₀NO₄S).
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase C18 columns and UV detection .
  • Infrared (IR) Spectroscopy : Peaks at ~1150 cm⁻¹ (S=O stretching) and ~1240 cm⁻¹ (C-O of methoxy) .

Advanced Research Questions

Q. How do the electronic effects of the 2,5-dimethylfuran group influence the compound’s reactivity and biological interactions?

  • Methodological Answer :

  • Electron-Donating Effects : The methyl groups on the furan ring increase electron density, potentially enhancing π-π stacking with aromatic residues in enzyme active sites. Computational studies (e.g., DFT) can map electrostatic potential surfaces to predict binding .
  • Steric Hindrance : The 3-methyl substitution on the furan may limit access to planar binding pockets, as seen in similar sulfonamides .
  • Biological Relevance : Fluorinated analogs (e.g., ) show that lipophilicity adjustments (via substituents) correlate with membrane permeability and target engagement .

Q. What strategies can resolve contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Dose-Response Curves : Validate activity thresholds (e.g., IC₅₀) across multiple assays (e.g., enzymatic vs. cellular).
  • Metabolic Stability Testing : Use liver microsomes to assess if inactive results stem from rapid degradation .
  • Structural Analog Comparison : Compare with derivatives like N-(3-methoxyphenyl)-3-methylbenzenesulfonamide () to isolate substituent-specific effects.
  • Data Table : Contradiction Resolution Framework
IssueSolutionExample
Variable IC₅₀ in enzyme assaysStandardize assay pH and ionic strength Adjust buffer to pH 7.4 for kinase assays
Discrepant cell viability dataUse isogenic cell lines to control for genetic variability

Q. How can computational modeling predict the binding affinity of this compound with target enzymes?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with crystallized enzyme structures (e.g., COX-2 or carbonic anhydrase). Focus on hydrogen bonding with sulfonamide’s S=O and NH groups .
  • Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories; analyze root-mean-square deviation (RMSD) of the ligand-enzyme complex .
  • Free Energy Perturbation (FEP) : Quantify ΔΔG values for substituent modifications (e.g., methoxy vs. ethoxy) to guide SAR .

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